

An In-depth Technical Guide to Calcium Saccharate (CAS 5793-89-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium Saccharate*

Cat. No.: *B1201877*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Calcium Saccharate** (CAS 5793-89-5), a compound with significant applications in the pharmaceutical and food industries. This document consolidates critical information on its chemical and physical properties, synthesis, analytical methods, and biological activity, with a focus on its role as a pharmaceutical excipient and its potential as a chemopreventive agent.

Chemical and Physical Properties

Calcium Saccharate, also known as Calcium D-saccharate tetrahydrate or Calcium D-glucarate, is the calcium salt of D-saccharic acid.^{[1][2][3]} It is a white, crystalline, odorless powder.^{[1][4]} This compound is stable under normal conditions and is considered non-hygroscopic.^[5]

Quantitative Data

The following tables summarize the key quantitative properties of **Calcium Saccharate** tetrahydrate.

Table 1: General Properties

Property	Value	References
CAS Number	5793-89-5	[1] [2] [5] [6] [7] [8] [9]
Molecular Formula	$C_6H_8CaO_8 \cdot 4H_2O$	[10] [6] [9] [11] [12]
Molecular Weight	320.26 g/mol	[1] [2] [5] [10] [6] [7] [8] [9] [11]
Appearance	White crystalline powder	[1] [4]
pH (in aqueous solution)	6.5 - 7.5	[1]
Specific Gravity	1.76 - 1.77 g/cm ³	[1] [6]

Table 2: Solubility Data

Solvent	Solubility	Temperature (°C)	References
Water	Sparingly soluble, increases with temperature	10 - 50	[4] [13] [14]
10 g/L	25	[5]	
Ethanol	Insoluble	Ambient	[1]
Methanol	Slightly soluble	Ambient	[15]
DMSO	0.01 mg/mL	Ambient	[10]

Table 3: Thermal Properties

Property	Value	References
Melting Point	100 - 108 °C	[1]
Decomposition Temperature	> 200 °C	[1]

Table 4: Optical Properties

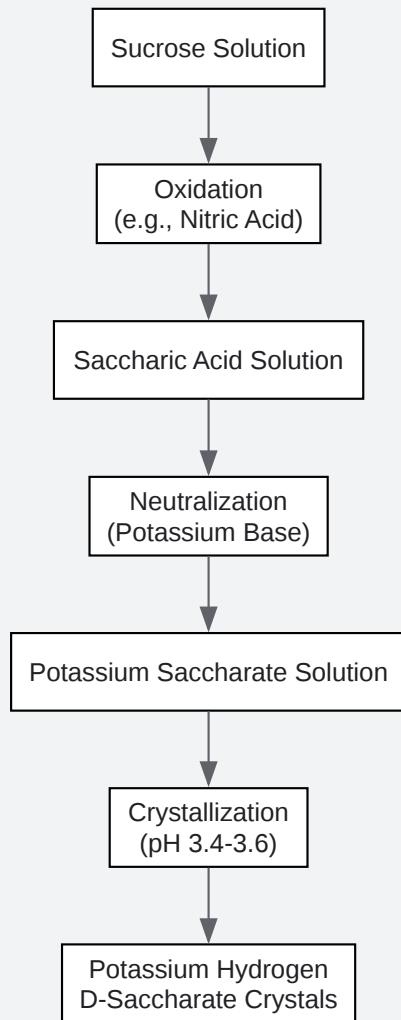
Property	Value	Conditions	References
Specific Rotation [α]D ²⁰	+18.5° to +22.5°	c = 60 mg/mL in 4.8 N HCl, after 1 hour	[16]
+20.5° ± 2°	c = 6% in 5 M HCl	[10]	

Synthesis of Calcium Saccharate

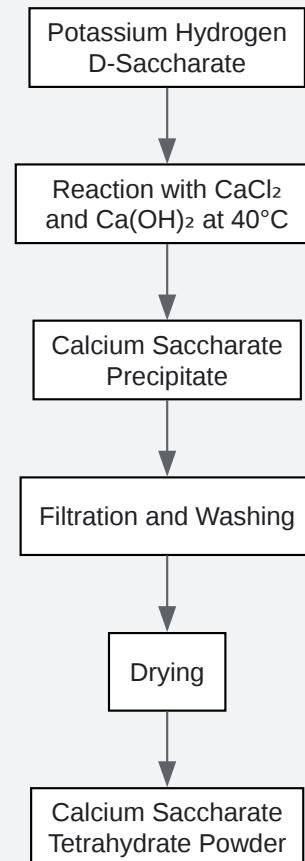
Calcium Saccharate is typically synthesized through the reaction of D-saccharic acid with a calcium salt, such as calcium hydroxide or calcium chloride. A common method involves the initial preparation of potassium hydrogen D-saccharate from a readily available starting material like table sugar (sucrose), followed by a reaction with a calcium salt.

Experimental Protocol: Synthesis from Sucrose

This protocol outlines a laboratory-scale synthesis of **Calcium Saccharate** starting from sucrose.


Step 1: Preparation of Potassium Hydrogen D-Saccharate

- **Oxidation of Sucrose:** Dissolve sucrose in water and carry out an oxidation reaction using a strong oxidizing agent, such as nitric acid, to form saccharic acid. The reaction temperature and time should be carefully controlled.
- **Formation of Potassium Salt:** Neutralize the resulting saccharic acid solution with a potassium base (e.g., potassium hydroxide or potassium carbonate) to a slightly alkaline pH.
- **Crystallization:** Adjust the pH of the solution to 3.4 - 3.6 with a mineral acid (e.g., nitric acid) to precipitate potassium hydrogen D-saccharate.[11]
- **Isolation and Purification:** Allow the mixture to stand overnight at room temperature for complete crystallization.[11] Filter the precipitate, wash it with cold 30% ethanol or cold water, and air-dry the crystals.[11]


Step 2: Formation of **Calcium Saccharate**

- Reaction Setup: Suspend the prepared potassium hydrogen D-saccharate in water at approximately 35°C with continuous stirring.[11]
- Addition of Calcium Chloride: Add a solution of calcium chloride in water to the suspension. [11]
- Addition of Calcium Hydroxide: Introduce a slurry of calcium hydroxide in water to the reaction mixture.[11]
- Reaction Conditions: Maintain the reaction temperature at about 40°C for 1 hour to ensure the complete formation of the **calcium saccharate** precipitate.[11]
- Isolation and Drying: Filter the precipitated **Calcium Saccharate**, wash it thoroughly with water, and then air-dry it overnight.[11]

Step 1: Potassium Hydrogen D-Saccharate Synthesis

Step 2: Calcium Saccharate Formation

[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for **Calcium Saccharate**.

Analytical Methods

The purity and identity of **Calcium Saccharate** are typically assessed using various analytical techniques, including titration, infrared spectroscopy, and high-performance liquid chromatography (HPLC).

Experimental Protocol: Assay by Titration

This titrimetric method is commonly used to determine the purity of **Calcium Saccharate**.

- Sample Preparation: Accurately weigh about 600 mg of **Calcium Saccharate** and dissolve it in 150 mL of water, aiding dissolution with a sufficient volume of hydrochloric acid.[16]
- Titration Setup: Use a 50-mL buret filled with 0.05 M edetate disodium (EDTA) solution.
- Titration Procedure: While stirring the sample solution, add approximately 30 mL of the 0.05 M EDTA solution.[16]
- Endpoint Detection: Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[16] Continue the titration with the EDTA solution until a blue endpoint is reached.[16]
- Calculation: Each mL of 0.05 M EDTA is equivalent to 16.01 mg of $C_6H_8CaO_8 \cdot 4H_2O$.[16]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

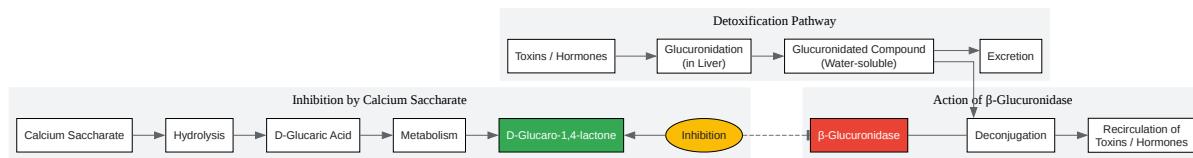
HPLC is a sensitive method for assessing the purity of **Calcium Saccharate** and for quantifying it in pharmaceutical formulations.

Illustrative HPLC Parameters:

While a specific, universally adopted HPLC method for **Calcium Saccharate** is not detailed in the search results, a general approach for analyzing related compounds in calcium-containing injections can be adapted.

- Chromatographic Column: A hydrogen ion chromatography column (e.g., Rezex ROA-Organic Acid H+).[17]
- Mobile Phase: An acidic aqueous solution, such as 0.5% formic acid in water.[17]

- Flow Rate: Approximately 0.3 mL/min.[17]
- Column Temperature: Maintained at around 30°C.[17]
- Detector: A differential refractive index (DRI) detector is suitable for detecting saccharate, which lacks a strong UV chromophore.[17]
- Injection Volume: 50 μ L.[17]
- Sample Preparation: Dissolve the **Calcium Saccharate** sample in the mobile phase or water to a known concentration (e.g., 5 mg/mL).[17]


Biological Activity and Mechanism of Action

A significant area of research for **Calcium Saccharate** is its potential as a chemopreventive agent, which is primarily attributed to its role as an inhibitor of the enzyme β -glucuronidase.[1][2][8]

Mechanism of β -Glucuronidase Inhibition

In the body, many toxins and hormones, such as estrogen, are detoxified in the liver through a process called glucuronidation.[1][9] This involves attaching glucuronic acid to the substance, making it more water-soluble for excretion in the bile.[1][9] The enzyme β -glucuronidase can cleave this bond, releasing the toxins or hormones back into circulation.[1][9] Elevated levels of β -glucuronidase have been associated with an increased risk for certain cancers.[1][9]

Calcium Saccharate, upon ingestion, is hydrolyzed to D-glucaric acid, which is then metabolized to D-glucaro-1,4-lactone. This lactone is a potent inhibitor of β -glucuronidase.[1] By inhibiting this enzyme, **Calcium Saccharate** helps to prevent the deconjugation of glucuronidated compounds, thereby promoting their excretion and reducing the body's exposure to harmful substances.[1][9]

[Click to download full resolution via product page](#)

Caption: Mechanism of β -glucuronidase inhibition.

Experimental Protocol: β -Glucuronidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **Calcium Saccharate** on β -glucuronidase.

- Reagents:
 - β -Glucuronidase enzyme solution.
 - Substrate solution (e.g., phenolphthalein glucuronide).[18]
 - Buffer solution (e.g., 100 mM sodium acetate, pH 3.8-5.0).[18]
 - Stop solution (e.g., 200 mM glycine buffer, pH 10.4).[18]
 - **Calcium Saccharate** solutions of varying concentrations (to determine IC_{50}).
 - Control (without inhibitor).
- Procedure:

- Pre-incubation: In a microplate well, mix the β -glucuronidase enzyme solution with either the buffer (for control) or the **Calcium Saccharate** solution (for test). Allow a short pre-incubation period.
- Reaction Initiation: Add the substrate solution to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding the stop solution. The stop solution should raise the pH, which both halts the enzyme activity and develops the color of the product (phenolphthalein in this example).
- Measurement: Read the absorbance or fluorescence of the product at the appropriate wavelength (e.g., 540 nm for phenolphthalein).

- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Calcium Saccharate** compared to the control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Applications in Drug Development

Calcium Saccharate serves several important functions in the pharmaceutical industry:

- Stabilizer: It is widely used as a stabilizer in parenteral solutions, particularly in calcium gluconate injections, to prevent the precipitation of calcium salts.[\[4\]](#)
- Excipient: In solid dosage forms, it can be used as a filler or binder.[\[4\]](#)
- Calcium Supplement: It serves as a source of calcium in dietary supplements.[\[4\]](#)[\[11\]](#)[\[12\]](#)
- Potential Therapeutic Agent: Due to its β -glucuronidase inhibitory activity, it is being investigated for its potential role in cancer prevention.[\[1\]](#)[\[4\]](#)[\[9\]](#)[\[19\]](#)

Safety and Handling

Calcium Saccharate is generally considered safe for its intended uses in food and pharmaceuticals.^[1] However, as with any chemical, appropriate safety precautions should be taken in a laboratory or manufacturing setting.

- Hazards: It may cause skin, eye, and respiratory irritation.^[13]
- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a dust mask when handling the powder.^[10]
- Handling: Avoid creating dust. Ensure adequate ventilation.
- Storage: Store in a well-closed container in a dry place at room temperature.^{[10][16]}

This technical guide provides a foundational understanding of **Calcium Saccharate** for scientific and research professionals. Further investigation into specific applications and analytical methodologies is encouraged for more specialized needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5793-89-5, Calcium D-saccharate tetrahydrate, CAS:5793-89-5 [chemsynlab.com]
- 2. calcium saccharate tetrahydrate, 5793-89-5 [thegoodsentscompany.com]
- 3. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rishichemicals.com [rishichemicals.com]
- 5. Calcium Saccharate BP EP USP CAS 5793-89-5 Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- 6. actylislab.com [actylislab.com]

- 7. scispace.com [scispace.com]
- 8. scbt.com [scbt.com]
- 9. biosynth.com [biosynth.com]
- 10. selleckchem.com [selleckchem.com]
- 11. US2809989A - Process for making d-saccharic acid - Google Patents [patents.google.com]
- 12. CALCIUM D-SACCHARATE TETRAHYDRATE USP Supplier | 5793-89-5 | Your Reliable Distributor UPIglobal [upichem.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium d-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cn.canbipharm.com [cn.canbipharm.com]
- 16. Calcium Saccharate [drugfuture.com]
- 17. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Calcium Saccharate (CAS 5793-89-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201877#calcium-saccharate-cas-number-5793-89-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com